2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

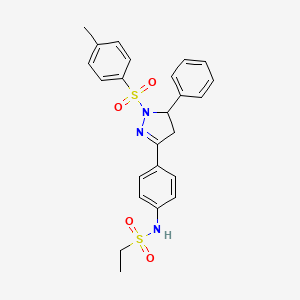

The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate” is a complex organic molecule that contains a thiophene ring, a trifluoromethyl group, and an amine group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms, alkyl groups, aryl groups, or a combination of these .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the thiophene ring could be formed using techniques such as the Paal-Knorr synthesis . The trifluoromethyl group could be introduced using a variety of methods, including the use of reagents such as trifluoromethyltrimethylsilane . The amine group could be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the trifluoromethyl group, and the amine group. The electron-rich nature of the thiophene ring and the amine group could lead to interesting chemical properties, such as reactivity with electrophiles . The trifluoromethyl group is highly electronegative, which could also influence the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiophene ring, for example, could undergo electrophilic aromatic substitution reactions . The amine group could participate in reactions such as amide bond formation . The trifluoromethyl group is generally quite stable but could potentially be transformed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine group and the electronegative trifluoromethyl group could influence the compound’s solubility properties . The aromatic thiophene ring could contribute to the compound’s stability and rigidity .Scientific Research Applications

Chemical Synthesis and Derivatives

Research has been conducted on the synthesis of new derivatives of thiophene carboxylates and their potential applications. For instance, studies have explored the preparation of new derivatives by acylation and subsequent reactions introducing basic substituents to thiophene carboxylates, leading to compounds with potential pharmaceutical and material science applications (Sauter, Stanetty, Potužak, & Baradar, 1976). Additionally, the synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones has been evaluated for inhibitory activity toward human leukocyte elastase, showing the potential for therapeutic use (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Biological Activities

Compounds derived from thiophene-2-carboxylate have been investigated for their antimicrobial and anti-inflammatory activities. Research into cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases has highlighted their potential bioinorganic relevance and higher antimicrobial activities compared to free ligands (Singh, Das, & Dhakarey, 2009). Another study synthesized 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, evaluating them for antimicrobial and non-steroidal anti-inflammatory activities, with some compounds exhibiting promising results (Narayana, Ashalatha, Raj, & Kumari, 2006).

Material Science Applications

The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives has been explored, focusing on the potential applications in material science due to their unique structural properties (Mohamed, 2014). Additionally, the synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been studied for their anti-microbial activity and potential in optical storage applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Future Directions

properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3S/c16-15(17,18)11-5-2-1-4-10(11)8-19-13(20)9-22-14(21)12-6-3-7-23-12/h1-7H,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOPQEYBFOVNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)

![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)

![4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole](/img/structure/B2662223.png)

![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)

![(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide](/img/structure/B2662227.png)

![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)